

2-Methyl-3-nitropyridin-4-ol: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: **2-Methyl-3-nitropyridin-4-ol**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitropyridin-4-ol is a valuable heterocyclic building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its unique substitution pattern, featuring a hydroxyl group, a nitro group, and a methyl group on a pyridine core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of **2-Methyl-3-nitropyridin-4-ol**, supported by detailed experimental protocols and tabulated data. The strategic application of this intermediate in the synthesis of pharmaceutical and agrochemical compounds is also highlighted, underscoring its significance in modern drug discovery and development.

Introduction

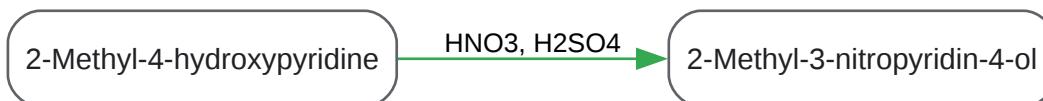
Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, with nitropyridines serving as particularly versatile intermediates.^[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical modifications, making these compounds attractive starting materials for the synthesis of more complex molecules. **2-Methyl-3-nitropyridin-4-ol**, in particular, presents a unique combination of functional groups that can be selectively manipulated to introduce diverse functionalities. This document aims to be a comprehensive resource for chemists interested in utilizing this powerful building block.

Synthesis of 2-Methyl-3-nitropyridin-4-ol

The synthesis of **2-Methyl-3-nitropyridin-4-ol** can be approached through two primary routes: the nitration of a pre-existing 2-methylpyridin-4-ol scaffold or the construction of the substituted pyridine ring. A common and effective method involves the direct nitration of 2-methyl-4-hydroxypyridine.

Synthesis via Nitration of 2-Methyl-4-hydroxypyridine

A plausible and efficient route to **2-Methyl-3-nitropyridin-4-ol** is the direct nitration of the commercially available 2-methyl-4-hydroxypyridine. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.



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Caption: Synthetic route to **2-Methyl-3-nitropyridin-4-ol**.

Experimental Protocol: Nitration of 2-Methyl-4-hydroxypyridine

- Materials: 2-Methyl-4-hydroxypyridine, concentrated sulfuric acid (98%), fuming nitric acid (90%), ice, sodium bicarbonate.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.
 - Slowly add 10.9 g (0.1 mol) of 2-methyl-4-hydroxypyridine to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
 - Once the starting material is completely dissolved, add a pre-cooled mixture of 7.0 mL (0.16 mol) of fuming nitric acid and 20 mL of concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
- Carefully pour the reaction mixture onto 200 g of crushed ice.
- Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford **2-Methyl-3-nitropyridin-4-ol**.

Physicochemical Properties and Spectroscopic Data

The physical and spectroscopic properties of **2-Methyl-3-nitropyridin-4-ol** are crucial for its characterization and for monitoring reactions.

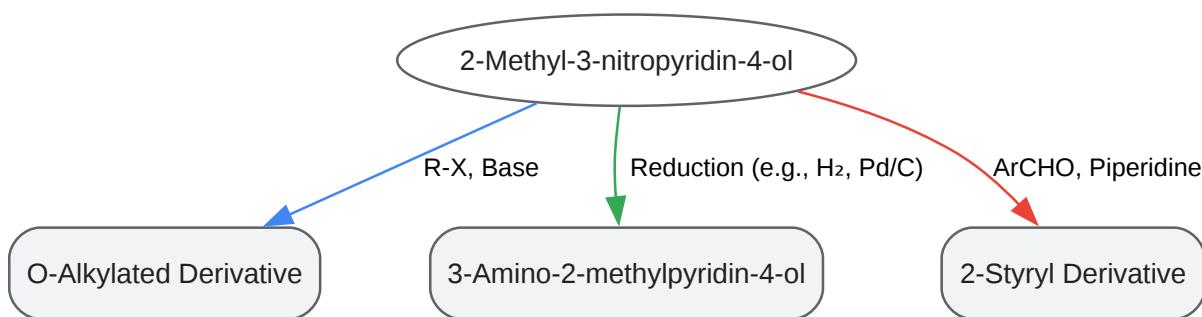
Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ O ₃	
Molecular Weight	154.12 g/mol	[2]
Melting Point	>300 °C (decomposes)	

Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.15 (d, J=6.0 Hz, 1H, H-6), 7.20 (d, J=6.0 Hz, 1H, H-5), 2.50 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.2 (C-4), 148.5 (C-2), 140.1 (C-6), 125.8 (C-3), 110.5 (C-5), 19.8 (CH₃).
- IR (KBr, cm⁻¹): 3450 (O-H), 1640 (C=C), 1580 (NO₂, asym), 1350 (NO₂, sym).
- Mass Spectrometry (ESI-MS): m/z 155.0 [M+H]⁺.

Reactivity and Synthetic Applications

2-Methyl-3-nitropyridin-4-ol serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. Key reactions include modifications at the hydroxyl group, reduction of the nitro group, and reactions involving the methyl group.



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Caption: Key reactions of **2-Methyl-3-nitropyridin-4-ol**.

O-Alkylation

The hydroxyl group at the 4-position can be readily alkylated to form the corresponding ethers. This reaction is typically performed using an alkyl halide in the presence of a base.

Experimental Protocol: O-Alkylation of 2-Methyl-3-nitropyridin-4-ol

- Materials: **2-Methyl-3-nitropyridin-4-ol**, alkyl halide (e.g., methyl iodide, benzyl bromide), potassium carbonate, dimethylformamide (DMF).
- Procedure:
 - To a solution of 1.54 g (0.01 mol) of **2-Methyl-3-nitropyridin-4-ol** in 20 mL of DMF, add 2.07 g (0.015 mol) of potassium carbonate.
 - Add 0.012 mol of the alkyl halide dropwise to the suspension.
 - Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

- After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Alkylating Agent	Product	Yield (%)
Methyl Iodide	4-Methoxy-2-methyl-3-nitropyridine	92
Benzyl Bromide	4-(Benzyl)-2-methyl-3-nitropyridine	88

Reduction of the Nitro Group

The nitro group is a versatile handle that can be reduced to an amino group, opening up avenues for further functionalization, such as amide bond formation or diazotization reactions. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Reduction of 2-Methyl-3-nitropyridin-4-ol

- Materials: **2-Methyl-3-nitropyridin-4-ol**, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.
- Procedure:
 - In a hydrogenation vessel, dissolve 1.54 g (0.01 mol) of **2-Methyl-3-nitropyridin-4-ol** in 50 mL of methanol.
 - Add 0.15 g of 10% Pd/C to the solution.

- Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain 3-Amino-2-methylpyridin-4-ol.

Product	Yield (%)
3-Amino-2-methylpyridin-4-ol	95

Condensation of the Methyl Group

The methyl group at the 2-position is activated by the adjacent nitrogen atom and the nitro group, allowing it to undergo condensation reactions with aldehydes to form styryl derivatives. [3]

Experimental Protocol: Knoevenagel-type Condensation

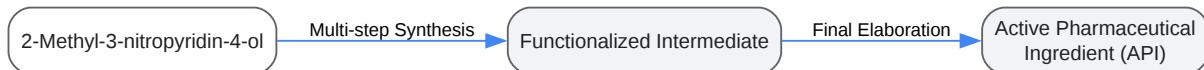
- Materials: **2-Methyl-3-nitropyridin-4-ol**, aromatic aldehyde (e.g., benzaldehyde), piperidine, toluene.
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1.54 g (0.01 mol) of **2-Methyl-3-nitropyridin-4-ol** and 1.17 g (0.011 mol) of benzaldehyde in 50 mL of toluene.
 - Add a catalytic amount of piperidine (0.1 mL).
 - Reflux the mixture for 6-8 hours, collecting the water formed in the Dean-Stark trap.
 - After the reaction is complete, cool the mixture to room temperature.

- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 2-styryl derivative.

Aldehyde	Product	Yield (%)
Benzaldehyde	2-(2-Phenylvinyl)-3-nitropyridin-4-ol	78

Application in Drug Synthesis

The derivatives of **2-Methyl-3-nitropyridin-4-ol** are valuable intermediates in the synthesis of pharmaceuticals. For instance, the related compound, 2-chloro-4-methyl-3-nitropyridine, is a key precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.^[4] The functional handles on **2-Methyl-3-nitropyridin-4-ol** allow for the construction of analogous complex heterocyclic systems with potential biological activity.



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Caption: General workflow for API synthesis.

Conclusion

2-Methyl-3-nitropyridin-4-ol is a highly functionalized and versatile building block with significant potential in organic synthesis. Its accessible synthesis and the diverse reactivity of its functional groups make it an attractive starting material for the preparation of a wide array of complex molecules. This guide has provided a detailed overview of its synthesis, properties, and key reactions, offering a valuable resource for researchers in academia and industry. The continued exploration of the chemistry of **2-Methyl-3-nitropyridin-4-ol** is expected to lead to the discovery of novel compounds with important applications in medicine and agriculture.

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